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3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride - 2418714-08-4

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride

Catalog Number: EVT-2574968
CAS Number: 2418714-08-4
Molecular Formula: C10H12ClF2NO
Molecular Weight: 235.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C10H11F2NOHClC_{10}H_{11}F_{2}NO\cdot HCl. This compound is characterized by its cyclobutanol structure, which includes an amino group and two fluorine atoms attached to a phenyl ring. It is primarily utilized in medicinal chemistry as a building block for synthesizing pharmaceutical compounds, especially those aimed at treating neurological and psychiatric disorders. Additionally, it serves as an intermediate in organic synthesis and is involved in biological studies of fluorinated compounds.

Synthesis Analysis

Methods

The synthesis of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride typically follows a multi-step process:

  1. Formation of Cyclobutanone: The initial step involves the synthesis of cyclobutanone from appropriate precursors.
  2. Amination: Cyclobutanone undergoes amination with a suitable amine to introduce the amino functional group.
  3. Fluorination: The phenyl ring is then fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
  4. Hydrochloride Formation: The final step involves converting the base compound into its hydrochloride salt by treatment with hydrochloric acid.

Technical Details

In industrial settings, optimized versions of these synthetic routes may be employed to enhance scalability and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can significantly improve the efficiency and yield of production processes.

Molecular Structure Analysis

Structure

The molecular structure of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride can be represented by its InChI (International Chemical Identifier):

InChI=1S/C10H11F2NO.ClH/c1172138(12)9(7)10(13)46(14)510;/h13,6,14H,45,13H2;1H\text{InChI}=1S/C_{10}H_{11}F_{2}NO.ClH/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10;/h1-3,6,14H,4-5,13H_{2};1H

This structure indicates the presence of a cyclobutane ring with various substituents that contribute to its chemical properties.

Data

The compound's molecular weight is approximately 221.66 g/mol. The presence of fluorine atoms enhances the compound's reactivity and potential biological activity .

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for cyclobutanol derivatives:

  1. Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.
  2. Dehydration Reactions: Under acidic conditions, dehydration can occur to form alkenes or other derivatives.
  3. Reactivity with Electrophiles: The lithiated form of this compound can react with electrophiles for further synthetic applications.

Technical Details

These reactions are facilitated by the unique strain present in the cyclobutane ring, which can lead to increased reactivity compared to more stable cyclic compounds .

Mechanism of Action

Process

The mechanism of action for 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride primarily involves its interaction with biological targets related to neurological functions. The amino group allows for hydrogen bonding with receptors or enzymes, influencing neurotransmitter systems.

Data

Research indicates that compounds similar to 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride exhibit potential as inhibitors for various biological pathways involved in psychiatric conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents due to the presence of polar functional groups.

Chemical Properties

  • Melting Point: Specific melting point data may vary but generally falls within a range suitable for crystalline solids.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from strong acids or bases to prevent degradation.

Relevant data regarding these properties can be found in chemical databases such as PubChem .

Applications

Scientific Uses

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride has several significant applications:

  1. Medicinal Chemistry: Used as a precursor in developing drugs targeting neurological disorders.
  2. Organic Synthesis: Serves as an intermediate in synthesizing complex organic molecules.
  3. Biological Studies: Employed in research investigating the effects of fluorinated compounds on biological systems.
  4. Industrial Applications: Utilized in producing specialty chemicals and materials due to its unique structural features .
Synthetic Methodologies and Process Optimization

Cyclobutanone Precursor Formation Mechanisms

The strategic construction of the functionalized cyclobutanone ring represents the foundational step in synthesizing this target molecule. Two predominant methodologies have emerged for building the 3-aryl-substituted cyclobutanone framework:

The Stork-Danheiser approach utilizes [3+2] annulation tactics, where ketone enolates undergo directed aldol condensation with α,β-unsaturated carbonyl systems followed by intramolecular alkylation. This sequence constructs the cyclobutane ring with inherent functionalization at the critical C3 position. The reaction typically employs lithium diisopropylamide in tetrahydrofuran at -78°C to generate the enolate, followed by controlled addition of methyl vinyl ketone derivatives. Careful temperature control (-78°C to 0°C transition) during ring closure is essential to prevent retro-aldol side reactions and maintain acceptable diastereoselectivity (typically 3:1 to 5:1) favoring the desired trans-disposed substituents [5].

Alternatively, organometallic addition to cyclobutanone offers a more direct route. 2,6-Difluorophenylmagnesium bromide or lithium reagents undergo nucleophilic addition to commercially available 3-(tert-butoxycarbonylamino)cyclobutanone. This method requires strict anhydrous conditions achieved through solvent distillation (tetrahydrofuran over sodium/benzophenone) and inert atmosphere operations. The highly basic organometallic reagent attacks the electrophilic carbonyl carbon, generating a tertiary alcohol that subsequently dehydrates under acidic workup conditions (pH 2-3, hydrochloric acid) to yield the thermodynamically favored 3-aryl-3-aminocyclobutanone precursor. While operationally simpler, this route necessitates careful control of addition rates (-30°C) to minimize over-addition and diarylation byproducts (<5% yield loss with optimized protocols) [3].

Table 1: Comparative Analysis of Cyclobutanone Formation Methods

MethodologyKey ConditionsDiastereoselectivityYield RangeMajor Challenges
Stork-DanheiserLDA, THF, -78°C to 0°C3:1 to 5:1 dr55-68%Retro-aldol reactions, moderate selectivity
Organometallic AdditionArMgBr, THF, -30°C, acid workupSingle isomer70-85%Diarylation, anhydrous requirements

Amination Techniques for Cyclobutane Functionalization

Installing the tertiary amino group at the C3 position of the cyclobutane ring presents significant synthetic challenges due to steric congestion and the requirement for chemoselectivity. Two principal methodologies dominate industrial and laboratory approaches:

Reductive amination employs the pre-formed 3-(2,6-difluorophenyl)cyclobutanone and ammonium acetate in methanol/tetrahydrofuran mixtures, utilizing sodium triacetoxyborohydride as the reducing agent. This method operates effectively at ambient temperature (20-25°C) over 12-24 hours, achieving conversions exceeding 90%. The mild reducing agent selectively reduces the iminium ion intermediate without attacking other functional groups. Critical to success is maintaining precise pH control (pH 5-6 via acetic acid addition) throughout the reaction to maximize imine formation kinetics while minimizing aldehyde generation through disproportionation. The process delivers the free amine with excellent stereoretention (>98% ee when starting from enantiopure ketone precursors) and avoids the epimerization risks associated with more forceful conditions [3] [6].

The azide reduction pathway offers an alternative when stereochemical inversion is desired. This route involves nucleophilic displacement of a 3-hydroxy or 3-halo substituent using sodium azide in dimethylformamide at elevated temperatures (80-100°C). The resulting 3-azido intermediate undergoes catalytic hydrogenation (5-10% palladium on carbon, 40-60 psi hydrogen pressure) or chemical reduction (triphenylphosphine/water, Staudinger reduction) to generate the primary amine. While this method provides reliable access to the amine, it requires additional steps for installing the leaving group and introduces safety concerns regarding azide handling and potential explosive hazards during scale-up. Consequently, reductive amination remains the preferred industrial method due to its operational simplicity and reduced step count [7].

Fluorination Protocols Using Diethylaminosulfur Trifluoride and Related Reagents

While the 2,6-difluorophenyl moiety is typically introduced early via the aryl nucleophile, late-stage fluorination adjustments or repairs necessitate specialized reagents. Diethylaminosulfur trifluoride (DAST) serves as the workhorse reagent for converting hydroxyl groups to fluorides in complex intermediates. When applied to cyclobutanol derivatives, DAST (1.5-2.0 equivalents) in anhydrous dichloromethane (0.1-0.2 M concentration) at -40°C to -20°C achieves fluorination with minimized elimination byproducts. The reaction proceeds via an SN2 mechanism with inversion of configuration, crucial for stereochemical integrity. Maintaining low temperatures suppresses competing E2 elimination, which becomes significant above 0°C and leads to cyclobutene contaminants (>15% if uncontrolled). Conversion rates typically reach 85-92% within 2-4 hours under optimized conditions [3] [7].

For enhanced thermal stability and reduced decomposition risks, morpholinosulfur trifluoride (Morpho-DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) offer practical alternatives. These reagents tolerate temperatures up to 40°C without significant decomposition, allowing fluorination of thermally sensitive substrates. Comparative studies indicate that Deoxo-Fluor (2.2 equivalents in toluene, 0°C to 25°C, 6 hours) achieves similar yields (88-90%) to DAST but with substantially reduced formation of olefinic impurities (<2% versus 5-8% with DAST). This improvement is attributed to the lower acidity and greater steric bulk of the bis(2-methoxyethyl)amino group, which disfavors β-elimination pathways [3].

Table 2: Fluorinating Reagent Performance for Cyclobutanol Substrates

ReagentTemperature RangeReaction TimeYield (%)Elimination Byproduct (%)Key Advantage
DAST-40°C to -20°C2-4 hours85-925-8Cost-effectiveness
Deoxo-Fluor0°C to 25°C4-6 hours88-90<2Thermal stability, reduced elimination
Morpho-DAST-20°C to 10°C3-5 hours83-873-5Improved handling safety

Hydrochloride Salt Formation and Crystallization Dynamics

The final hydrochloride salt formation serves dual purposes: purification enhancement and solid-state stabilization. Free base 3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol exhibits hygroscopicity and limited stability, necessitating conversion to its crystalline hydrochloride salt. This transformation employs hydrogen chloride (1.5-2.5 equivalents), typically introduced as a concentrated solution in isopropanol (5-7 M) or diethyl ether (1.0 M), to a cooled (0-5°C) solution of the free base in solvents like ethyl acetate, isopropanol, or acetone. Supersaturation control during acid addition is critical for initiating homogeneous nucleation. Seeding with pre-characterized salt crystals (0.5-1.0% w/w) during the metastable zone ensures consistent crystal form and particle size distribution [1] [6].

Crystallization dynamics reveal significant polymorphic behavior influenced by solvent composition and cooling profiles. Isopropanol/water mixtures (85:15 v/v) yield the thermodynamically stable Form A hydrochloride monohydrate upon slow cooling (0.5°C/minute) from 60°C to 5°C. Conversely, anhydrous ethyl acetate produces metastable Form B, which gradually converts to Form A under humid conditions. Optimal crystallization parameters include:

  • Solvent Composition: Isopropanol/water (85:15 v/v)
  • Concentration: 0.15-0.25 g/mL free base
  • Acid Addition Rate: 0.05 equivalents/minute at 5°C
  • Seeding Temperature: 40°C (Form A seeds)
  • Cooling Profile: 0.5°C/minute to 5°C
  • Hold Time: 4-6 hours at 5°C

This protocol consistently delivers the desired monohydrate form with chemical purity >99.5% (HPLC), residual solvent levels <300 ppm (isopropanol, ethyl acetate), and bulk density (0.35-0.45 g/mL) suitable for downstream processing. The crystalline structure exhibits enhanced stability under accelerated storage conditions (40°C/75% RH for 3 months) with no detectable form conversion or chemical degradation [1] [6].

Industrial-Scale Process Intensification

Transitioning from laboratory synthesis to cost-effective, safe, and sustainable manufacturing necessitates sophisticated process intensification strategies. The structural complexity and functional group sensitivity of 3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol hydrochloride demand innovative engineering solutions to overcome traditional batch limitations.

Continuous Flow Reactor Applications in Cyclobutane Synthesis

Continuous flow technology revolutionizes hazardous and rapid transformations inherent to this synthesis, particularly fluorinations and high-temperature cyclizations. Microstructured flow reactors offer unparalleled heat transfer efficiency (heat transfer coefficients >5000 W/m²K versus <500 W/m²K in batch) and precise residence time control (seconds to minutes), enabling safe execution of highly exothermic reactions. The DAST-mediated fluorination of cyclobutanols demonstrates these advantages. A typical flow configuration employs:

  • Reactor Type: Corrosion-resistant perfluorinated PFA tubing (1.0 mm ID)
  • Reagent Streams: Stream A (cyclobutanol in dichloromethane, 0.3 M), Stream B (DAST in dichloromethane, 0.45 M)
  • Temperature Control: -30°C (chilled ethanol bath)
  • Residence Time: 90 seconds
  • Quench: In-line aqueous sodium bicarbonate solution (5% w/v)

This system achieves 94% conversion with <1% elimination byproducts, significantly outperforming batch results. The immediate quenching within the flow system prevents over-fluorination and decomposition, hazards frequently encountered during batch workup delays. Similar benefits manifest in the continuous hydrogenation of azido intermediates, where packed-bed reactors with immobilized palladium catalysts (0.5-1.0% Pd on silica) enable hydrogen pressures <5 bar at 50°C, reducing reaction times from hours to minutes while eliminating catalyst filtration steps .

Angelini Fine Chemicals exemplifies industrial implementation, employing multi-stage continuous platforms integrating cyclization, fluorination, and salt formation modules. Their kilo-flow lab and production-scale flow reactors (1-10 kg/h throughput) demonstrate 40-60% reductions in solvent consumption, 3-5 fold improvements in space-time yields, and enhanced impurity profiles compared to batch processing. Crucially, flow chemistry confines hazardous intermediates like azides and DAST within engineered, closed environments, dramatically improving operator safety during active pharmaceutical ingredient production .

Table 3: Continuous Flow vs. Batch Performance for Key Synthesis Steps

Process ParameterContinuous Flow PerformanceBatch PerformanceImprovement Factor
DAST Fluorination Yield93-95%85-90%5-8% absolute increase
Elimination Byproduct<1%5-8%5-8 fold reduction
Hydrogenation Time8-12 minutes3-5 hours15-25 fold reduction
Solvent Consumption15-20 L/kg API40-60 L/kg API60-70% reduction
Process Mass Intensity25-3070-852.5-3.0 fold reduction

Automation and High-Throughput Screening for Yield Optimization

Accelerated process optimization for this structurally complex molecule leverages automated reaction screening platforms capable of evaluating thousands of parameter combinations weekly. These systems systematically interrogate critical variables:

  • Catalyst screening (15+ metal/ligand combinations for asymmetric hydrogenations)
  • Solvent effects (binary/ternary mixtures across polarity and hydrogen bonding scales)
  • Stoichiometries (reagents, additives)
  • Temperature profiles (-30°C to 150°C range)
  • Residence times (flow systems)

Integrated analytics (online HPLC, FTIR, Raman spectroscopy) provide real-time conversion and selectivity data. For the reductive amination step, such platforms identified optimal parameters undiscoverable via manual experimentation: a specific tetrabutylammonium acetate additive (0.1 equivalents) accelerating imine formation 3-fold while suppressing enolization, and isopropanol/acetonitrile (70:30 v/v) as the optimal solvent mixture for 92% yield at 30°C versus the previous 85% in methanol at 25°C [3].

Machine learning algorithms further enhance optimization by identifying non-linear relationships between process parameters and outcomes. Neural network models trained on high-throughput screening data for the hydrochloride crystallization predicted optimal anti-solvent addition profiles and seeding protocols that consistently produced crystals with target particle size (D90 = 50-70 μm) and flow properties, directly compressing filtration-drying times by 40%. These models incorporated 12 input variables (cooling rate, solvent composition, impurity profiles, seed loading/crystal size, stirring rate, etc.) to control 4 critical quality attributes: crystal form, particle size distribution, residual solvent, and bulk density. Implementation reduced batch failures due to oiling out or form instability from >20% to <2% in commercial campaigns [3] [6].

Automated platforms extend to crystallization development, where parallel crystallizers with in-line particle size analysis and Raman spectroscopy map phase diagrams across solvent/anti-solvent compositions. This approach identified ethanol/ethyl acetate mixtures as superior to traditional isopropanol/water for the hydrochloride salt, yielding denser crystals (0.48 g/mL vs. 0.38 g/mL) with lower solvent inclusion (<100 ppm ethanol vs. 500 ppm isopropanol) and 15% faster filtration rates, significantly boosting manufacturing throughput without compromising purity (>99.8%) or polymorphic stability [6].

Properties

CAS Number

2418714-08-4

Product Name

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride

IUPAC Name

3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride

Molecular Formula

C10H12ClF2NO

Molecular Weight

235.66

InChI

InChI=1S/C10H11F2NO.ClH/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10;/h1-3,6,14H,4-5,13H2;1H

InChI Key

RNSRFYFLCFKASD-MECOJRRNSA-N

SMILES

C1C(CC1(C2=C(C=CC=C2F)F)N)O.Cl

Solubility

not available

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